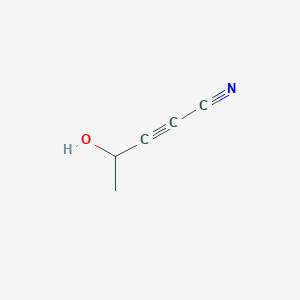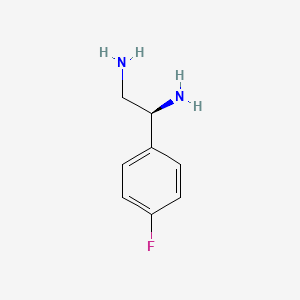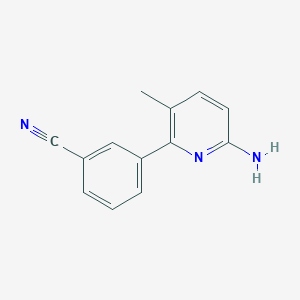![molecular formula C18H17N7O3 B13038879 1,6-Dimethyl-3-(4-((1-methyl-1H-imidazol-5-yl)methoxy)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13038879.png)
1,6-Dimethyl-3-(4-((1-methyl-1H-imidazol-5-yl)methoxy)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Dimethyl-3-(4-((1-methyl-1H-imidazol-5-yl)methoxy)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione is a complex heterocyclic compound. It features a pyrimido[5,4-e][1,2,4]triazine core, which is a fused ring system containing nitrogen atoms. The compound also includes an imidazole moiety, which is known for its broad range of chemical and biological properties .
Métodos De Preparación
The synthesis of 1,6-Dimethyl-3-(4-((1-methyl-1H-imidazol-5-yl)methoxy)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione involves multiple steps. Typically, the synthetic route starts with the preparation of the imidazole derivative, followed by the formation of the pyrimido[5,4-e][1,2,4]triazine core. The reaction conditions often require the use of strong bases and high temperatures to facilitate the cyclization and fusion of the ring systems .
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: The imidazole moiety can be oxidized using oxidizing agents like tert-butylhydroperoxide (TBHP).
Reduction: The compound can be reduced under hydrogenation conditions.
Aplicaciones Científicas De Investigación
1,6-Dimethyl-3-(4-((1-methyl-1H-imidazol-5-yl)methoxy)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s imidazole moiety is known for its biological activity, including antimicrobial and antifungal properties.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 1,6-Dimethyl-3-(4-((1-methyl-1H-imidazol-5-yl)methoxy)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions, which can inhibit the activity of certain enzymes. Additionally, the compound can interact with DNA and proteins, affecting their function and leading to various biological effects .
Comparación Con Compuestos Similares
Similar compounds include other imidazole-containing heterocycles, such as:
1,3-Dimesityl-4,5-dihydro-1H-imidazol-3-ium: Known for its use in catalysis.
3,5-Di(4-imidazol-1-yl)pyridine: Used in coordination chemistry and materials science.
1,6-Dimethyl-3-(4-((1-methyl-1H-imidazol-5-yl)methoxy)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione stands out due to its unique fused ring system and the presence of both imidazole and pyrimido[5,4-e][1,2,4]triazine moieties, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C18H17N7O3 |
|---|---|
Peso molecular |
379.4 g/mol |
Nombre IUPAC |
1,6-dimethyl-3-[4-[(3-methylimidazol-4-yl)methoxy]phenyl]pyrimido[5,4-e][1,2,4]triazine-5,7-dione |
InChI |
InChI=1S/C18H17N7O3/c1-23-10-19-8-12(23)9-28-13-6-4-11(5-7-13)15-20-14-16(25(3)22-15)21-18(27)24(2)17(14)26/h4-8,10H,9H2,1-3H3 |
Clave InChI |
ORZWEBVCYOMEEO-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NC=C1COC2=CC=C(C=C2)C3=NN(C4=NC(=O)N(C(=O)C4=N3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(Thietan-3-yl)-2-oxabicyclo[4.2.0]octan-7-amine](/img/structure/B13038801.png)


![(1R,2R)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13038841.png)






![Tert-butyl (2-amino-5,6-dihydro-4H-cyclopenta[D]thiazol-5-YL)carbamate](/img/structure/B13038875.png)


